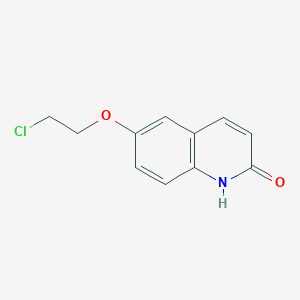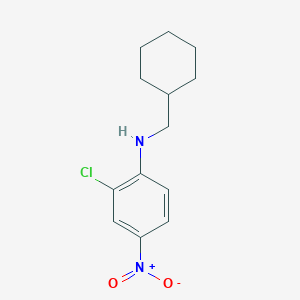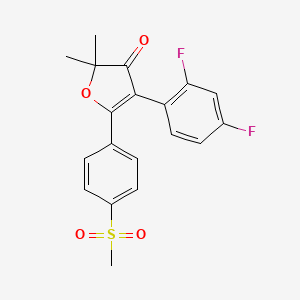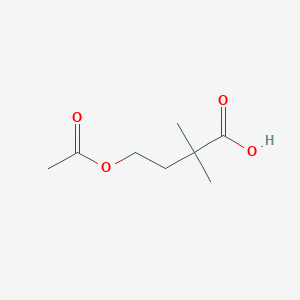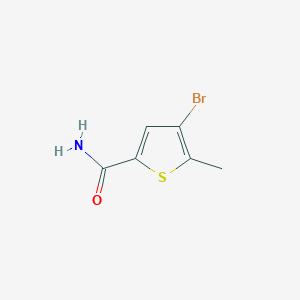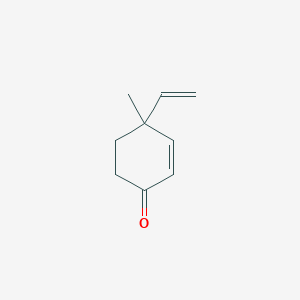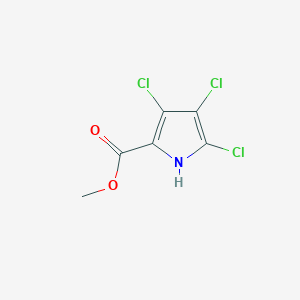
3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid methyl ester: is a chemical compound with the molecular formula C6H4Cl3NO2 and a molecular weight of 228.46 g/mol . This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. The presence of three chlorine atoms and a carboxylic acid methyl ester group makes it a unique and interesting compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid methyl ester typically involves the chlorination of pyrrole derivatives followed by esterification. One common method involves the reaction of pyrrole with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 3, 4, and 5 positions. The resulting trichloropyrrole is then reacted with methanol and a suitable acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or to convert the ester group to an alcohol.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium methoxide, ammonia, or thiols in the presence of a base.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution Reactions: Substituted pyrrole derivatives with various functional groups replacing the chlorine atoms.
Reduction Reactions: Partially or fully dechlorinated pyrrole derivatives and alcohols.
Oxidation Reactions: Pyrrole-2,5-dicarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid methyl ester is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of halogenated pyrrole derivatives on biological systems. It may serve as a model compound for investigating the interactions of halogenated heterocycles with enzymes and receptors.
Medicine: While specific medical applications of this compound are not well-documented, derivatives of pyrrole are known to possess various pharmacological activities. Research into similar compounds may provide insights into potential therapeutic uses.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the ester group can influence its binding affinity and reactivity. The compound may act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways .
Comparación Con Compuestos Similares
- 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
- 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl, ethyl ester
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
Comparison: Compared to these similar compounds, 3,4,5-Trichloro-1H-pyrrole-2-carboxylic acid methyl ester is unique due to the presence of three chlorine atoms. This halogenation significantly alters its chemical properties, making it more reactive in substitution reactions and potentially more effective in biological applications. The ester group also provides a site for further chemical modifications, enhancing its versatility in synthetic chemistry.
Propiedades
Fórmula molecular |
C6H4Cl3NO2 |
|---|---|
Peso molecular |
228.5 g/mol |
Nombre IUPAC |
methyl 3,4,5-trichloro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H4Cl3NO2/c1-12-6(11)4-2(7)3(8)5(9)10-4/h10H,1H3 |
Clave InChI |
AIOZBJHDOWQONT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(N1)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)


![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)

